4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-(Dimethylamino)ethoxy)benzaldehyde with benzyl bromide in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and studies involving protein interactions.
Industry: It may be used in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action for 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, potentially altering biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the benzoic acid moiety but lacks the complex side chains.
4-(2-(Dimethylamino)ethoxy)benzaldehyde: An intermediate in the synthesis of the target compound.
Benzyl benzoate: Contains the benzoic acid moiety but with different substituents.
Uniqueness
4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is unique due to its specific structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Eigenschaften
Molekularformel |
C24H25NO3 |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-[[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H25NO3/c1-25(2)16-17-28-22-14-12-20(13-15-22)23(18-6-4-3-5-7-18)19-8-10-21(11-9-19)24(26)27/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
RJXBSYYCYITOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.